molecular formula C14H17NOS B12314446 7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one

7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one

Katalognummer: B12314446
Molekulargewicht: 247.36 g/mol
InChI-Schlüssel: OWDNFKRBYCTJHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one (: See Certificate of Analysis

Eigenschaften

Molekularformel

C14H17NOS

Molekulargewicht

247.36 g/mol

IUPAC-Name

7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H17NOS/c16-14-12-6-7-17-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI-Schlüssel

OWDNFKRBYCTJHK-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2CN(CC1C2=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Reaction Mechanism

The Mannich reaction is the cornerstone for constructing the bicyclic framework. A representative protocol involves:

  • Reactants : Glutaraldehyde, benzylamine (or derivatives), and acetone dicarboxylic acid.
  • Conditions : Aqueous acidic medium (e.g., sulfuric acid) at 0–50°C, followed by pH adjustment to isolate intermediates.
  • Key Intermediate : 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (yield: 57%).

Example Procedure :

  • Dissolve benzylamine hydrochloride (37.7 g, 0.263 mol) and glutaraldehyde (25% in water, 88 mL, 0.219 mol) in water (100 mL).
  • Add acetonedicarboxylic acid (32.0 g, 0.219 mol) and 10% sodium acetate (75 mL) at 0°C.
  • Stir at 50°C for 12 hours, acidify to pH 2 with HCl, and extract with dichloromethane.

Sulfur Incorporation

The thia-bridge is introduced via thioamide intermediates or direct cyclization with sulfur-containing reagents :

  • Method A : React 4-thianone with benzylamine and paraformaldehyde in acetic acid/HCl, followed by Wolff-Kishner reduction to yield the sulfurized bicyclic structure.
  • Method B : Use Lawesson’s reagent to convert carbonyl groups to thiocarbonyls, enabling sulfur integration.

Alternative Synthetic Routes

Catalytic Hydrogenation

  • Reduction of Olefins : Hydrogenate 9-benzyl-9-azabicyclo[3.3.1]non-3-ene using Pd(OH)₂/C under 50 psi H₂, achieving >90% conversion to the saturated amine.
  • Conditions : Isopropanol solvent, 50°C, 48 hours.

Aldol Condensation

  • Reactants : Organolithium bases (e.g., n-BuLi) with tetrahydrofuran (THF) at cryogenic temperatures (–78°C).
  • Outcome : Forms bicyclic ketones, which are subsequently functionalized with benzyl groups via nucleophilic substitution.

Purification and Characterization

Laboratory-Scale Purification

  • Column Chromatography : Use hexane/ethyl acetate (4:1) to isolate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (purity: >98%).
  • Crystallization : Recrystallize from ethanol to obtain hydroperchlorate salts (melting point: 208–210°C).

Analytical Validation

  • NMR Spectroscopy : ¹H NMR confirms the bicyclic structure (δ 3.72 ppm for bridgehead protons).
  • X-ray Crystallography : Monoclinic (P2₁/c) crystal system with unit cell parameters a = 14.380 Å, β = 106.21°.

Industrial Production Techniques

Continuous Flow Reactors

  • Advantages : Enhanced temperature control, scalability, and reduced reaction times.
  • Example : Multi-step synthesis of 7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one in a tandem reactor system.

Catalytic Optimizations

  • Catalysts : Raney nickel for dehydrogenation; Pd/C for hydrogenolysis.
  • Yield Improvements : Use of NaBH₄ in methanol achieves 89% reduction efficiency for intermediate alcohols.

Comparative Data Tables

Table 1. Reaction Conditions and Yields

Method Reactants Conditions Yield Purity Source
Mannich Condensation Glutaraldehyde, benzylamine, acetone dicarboxylic acid H₂SO₄, 50°C, 12 h 57% 98%
Wolff-Kishner Reduction 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Hydrazine/KOH, 130°C 68% 95%
Catalytic Hydrogenation 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene Pd(OH)₂/C, H₂, 50°C 93% 97%

Table 2. Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS ([M+H]⁺)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one 3.72 (m, 2H), 7.32 (m, 5H) 208.5 (C=O) 246.2
This compound 3.85 (m, 2H), 7.28 (m, 5H) 205.8 (C=O) 247.4

Challenges and Innovations

Stereochemical Control

  • Issue : Chair-boat vs. chair-chair conformers influence pharmacological activity.
  • Solution : Use chiral auxiliaries or asymmetric catalysis to enforce desired stereochemistry.

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical grinding of reactants reduces waste.
  • Catalyst Recycling : Immobilized Pd nanoparticles enable reuse in hydrogenation steps.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können an der Benzylposition auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Nucleophile wie Natriumazid oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxide oder Sulfone.

    Reduktion: Alkohole.

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that 7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one has several pharmacological properties:

  • Antiarrhythmic Properties : The compound has shown promise in suppressing induced ventricular tachycardia in animal models, indicating its potential as an antiarrhythmic agent. In studies, doses of the compound effectively restored normal heart rhythm and increased blood pressure in experimental settings .
  • Analgesic Activity : Similar compounds within the bicyclic class have demonstrated analgesic effects, suggesting that this compound may also possess pain-relieving properties, potentially useful in treating various pain conditions .
  • Antitussive Effects : The compound may exhibit antitussive activities, providing potential applications in treating cough-related ailments .
  • Ganglioplegic and Hypotensive Effects : Some derivatives have been noted for their ability to induce hypotension and ganglioplegia, which could be beneficial in managing certain cardiovascular conditions .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBicyclic system with nitrogen at different positionsExhibits distinct pharmacological properties
3-Thia-7-Azabicyclo[3.3.1]nonan-9-oneContains sulfur and nitrogen in similar frameworkDifferent biological activity profile
2-Thia-9-Azabicyclo[3.3.1]nonan-7-oneVariation in ring positioningUnique conformational characteristics

These compounds highlight the diversity within this class of bicyclic structures while underscoring the unique attributes of this compound regarding its specific biological activities and synthesis methods.

Wirkmechanismus

The mechanism of action of 7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. For instance, its antiarrhythmic properties are believed to result from its ability to modulate ion channels in cardiac cells, thereby stabilizing the cardiac rhythm .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one with structurally analogous bicyclic systems, focusing on heteroatom composition, substituents, conformational behavior, and biological activities.

Heteroatom Variants
Compound Name Heteroatoms Key Substituents Synthesis Method Conformation (Solid State) Biological Activity References
7-Benzyl-2-thia-7-azabicyclo[...]nonan-9-one S (position 2), N (position 7) Benzyl Mannich cyclization Chair-chair or chair-boat Antiarrhythmic
7-Benzyl-3-selena-7-azabicyclo[...]nonan-9-one Se (position 3), N (position 7) Benzyl Similar Mannich condensation Chair conformation (Se ring) Enhanced antiarrhythmic activity vs. thia analog
3,7-Diazabicyclo[3.3.1]nonan-9-one N (positions 3, 7) Variable (e.g., alkoxyalkyl, cyclopropanmethyl) Double Mannich cyclization Chair (piperidone ring) Anticancer, antibacterial, antiviral
3-Azabicyclo[3.3.1]nonan-9-one N (position 3) Aryl (e.g., 4-ethoxyphenyl) Modified Mannich condensation Chair (piperidone ring) Antibacterial, anticancer

Key Observations :

  • Heteroatom Impact : Replacement of sulfur with selenium (3-selena analog) enhances antiarrhythmic efficacy, likely due to increased electron density and altered molecular interactions .
  • Nitrogen vs. Sulfur: 3,7-Diazabicyclo derivatives exhibit broader biological activities (e.g., anticancer) compared to mono-nitrogen/sulfur systems, attributed to improved binding to enzymatic targets .
Substituent Effects
Substituent Type Example Compound Synthesis Modification Activity Change vs. Benzyl Derivative References
Alkoxyalkyl (e.g., isopropoxypropyl) 7-Alkoxyalkyl-3-thia-7-azabicyclo[...]nonan-9-one Wolff-Kishner decarbonylation Enhanced analgesic and antibacterial activity
Aryl (e.g., 2-fluorophenyl) 2,4,6,8-Tetrakis(2-fluorophenyl)-3,7-diazabicyclo[...]nonan-9-one Multi-component Mannich reaction Improved stereochemical stability and cytotoxicity
Imidazolyl/pyridinyl 3-(3-Methoxypropyl)-7-[3-(imidazolyl)propyl]-3,7-diazabicyclo[...]nonan-9-one Alkylation of parent diazabicyclo Anticancer (targeted enzyme inhibition)

Key Observations :

  • Alkoxyalkyl Groups : Increase lipophilicity, enhancing membrane permeability and antibacterial/analgesic effects .
  • Aryl Substituents : Improve steric and electronic interactions with biological targets, as seen in fluorophenyl derivatives with high cytotoxicity .
Conformational Analysis
  • 7-Benzyl-2-thia-7-azabicyclo[...]nonan-9-one: Exhibits dynamic chair-chair and chair-boat interconversion in the solid state, confirmed by X-ray diffraction .
  • 3,7-Diazabicyclo Derivatives : Piperidone rings predominantly adopt chair conformations, stabilizing interactions with biological targets (e.g., proteases) .
  • 3-Selena Analog : Selenium’s larger atomic radius induces slight ring distortion but maintains chair conformation in the selena ring .

Biologische Aktivität

7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound notable for its unique structural characteristics, including a thioether and an azabicyclic framework. This compound has garnered attention for its diverse biological activities, particularly in pharmacological contexts. The structure features a piperidine-like ring and a cyclohexane-like ring, with a benzyl group attached to one of the nitrogen atoms, which contributes to its distinct chemical properties and biological effects .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an antiarrhythmic agent. A study demonstrated that the compound could suppress induced ventricular tachycardia in canine models, showing efficacy at doses of 3 and 6 mg/kg body weight . Additionally, it caused a notable increase in blood pressure shortly after administration, suggesting potential cardiovascular applications.

The biological activity of this compound can be attributed to its interaction with various biological targets, including metabolic enzymes like acetylcholinesterase (AChE). Inhibiting AChE can have therapeutic implications for conditions such as Alzheimer's disease and other neurological disorders .

Comparative Activity

To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBicyclic system with nitrogen at different positionsExhibits distinct pharmacological properties
3-Thia-7-Azabicyclo[3.3.1]nonan-9-oneContains sulfur and nitrogen in similar frameworkDifferent biological activity profile
2-Thia-9-Azabicyclo[3.3.1]nonan-7-oneVariation in ring positioningUnique conformational characteristics

These comparisons highlight the diversity within this class of bicyclic structures while underscoring the specific biological activities of this compound .

Study on Antiarrhythmic Properties

In a controlled study involving canine models, the compound was administered intravenously to evaluate its antiarrhythmic effects. The results indicated that it effectively suppressed induced ventricular tachycardia in five out of six dogs tested at specified doses, marking it as a promising candidate for further cardiovascular research .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological aspects of this compound, where its ability to inhibit AChE was assessed. The compound showed significant inhibition rates comparable to established AChE inhibitors, suggesting its potential utility in treating neurodegenerative diseases .

Synthesis and Applications

The synthesis of this compound can be achieved through various methodologies, including cyclization reactions involving thioether and azabicyclic frameworks . Its applications extend beyond pharmacology; it is also being explored for use in specialty materials due to its unique structural properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.